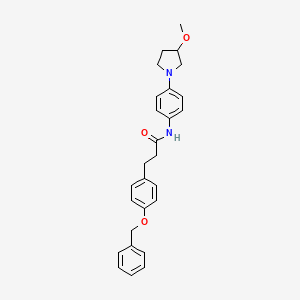
3-(4-(benzyloxy)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(benzyloxy)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a propanamide moiety The compound also features a methoxypyrrolidinyl group attached to another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(benzyloxy)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide typically involves multiple steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with 4-bromophenol in the presence of a base such as potassium carbonate and a palladium catalyst to form 4-(benzyloxy)phenol.
Coupling with Propanamide: The intermediate 4-(benzyloxy)phenol is then reacted with 3-bromopropanamide under basic conditions to form 3-(4-(benzyloxy)phenyl)propanamide.
Introduction of the Methoxypyrrolidinyl Group: The final step involves the reaction of 3-(4-(benzyloxy)phenyl)propanamide with 4-(3-methoxypyrrolidin-1-yl)phenylboronic acid in the presence of a palladium catalyst and a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form a benzoic acid derivative.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxypyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-(benzyloxy)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins, nucleic acids, and other biomolecules.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural complexity and functional groups suggest potential activity against various biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-(benzyloxy)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide would depend on its specific application. In a biological context, it may interact with specific proteins or enzymes, modulating their activity. The benzyloxy and methoxypyrrolidinyl groups could facilitate binding to hydrophobic pockets or active sites within proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
3-(4-(benzyloxy)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide: Similar structure but with an acetamide group instead of a propanamide.
3-(4-(benzyloxy)phenyl)-N-(4-(3-hydroxypyrrolidin-1-yl)phenyl)propanamide: Similar structure but with a hydroxypyrrolidinyl group instead of a methoxypyrrolidinyl group.
Uniqueness
The uniqueness of 3-(4-(benzyloxy)phenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both benzyloxy and methoxypyrrolidinyl groups allows for diverse interactions and applications, setting it apart from similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-(4-phenylmethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O3/c1-31-26-17-18-29(19-26)24-12-10-23(11-13-24)28-27(30)16-9-21-7-14-25(15-8-21)32-20-22-5-3-2-4-6-22/h2-8,10-15,26H,9,16-20H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJIANCUFLLFRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-[(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl)amino]benzoate](/img/structure/B2761529.png)
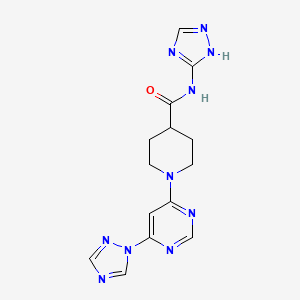
![2-[4-[2-Hydroxy-3-(morpholin-4-ylamino)propoxy]phenyl]acetamide](/img/structure/B2761535.png)
![1H-Pyrazol-4-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2761536.png)
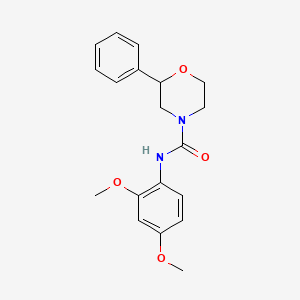
![3-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]benzonitrile](/img/structure/B2761543.png)
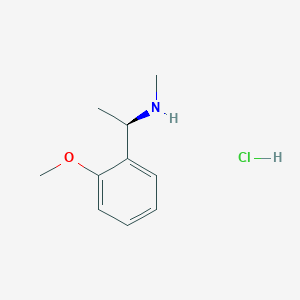
![1-[(tert-butoxy)carbonyl]-4-isocyanopiperidine](/img/structure/B2761545.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2761547.png)

![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2761549.png)
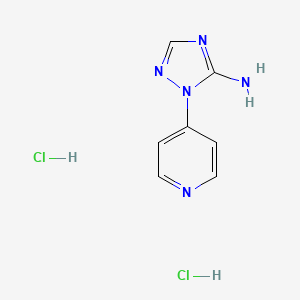
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2761551.png)
